1-(3,4-Dimethoxyphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-9(7-11(10)15-2)13-6-5-12-8-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCBKOVMWKQQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719266 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190198-38-0 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 1 3,4 Dimethoxyphenyl 1h Imidazole
Retrosynthetic Analysis of the 1-(3,4-Dimethoxyphenyl)-1H-imidazole Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, the primary disconnection strategy involves breaking the C-N bond between the imidazole (B134444) ring and the dimethoxyphenyl group. This approach identifies imidazole and a suitable derivative of 3,4-dimethoxybenzene as the key synthons.
The forward reaction, therefore, would involve the N-arylation of the imidazole ring with a 3,4-dimethoxyphenyl-containing electrophile. This retrosynthetic approach provides a clear and logical pathway for designing various synthetic routes to the target molecule.
Classical and Modern Synthetic Routes to N-Arylated Imidazoles
The formation of the N-aryl bond is a cornerstone of many synthetic strategies for N-arylated imidazoles. organic-chemistry.orgorganic-chemistry.org Over the years, both classical and modern methods have been developed to achieve this transformation efficiently.
N-Arylation Reactions for Imidazole Ring Functionalization
Traditional methods for N-arylation, such as the Ullmann condensation, have been widely used but often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. nih.gov Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, have emerged as more versatile and milder alternatives.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. nih.govmit.edu Studies have shown that with the right choice of ligand and pre-activation of the palladium catalyst, the N-arylation of unsymmetrical imidazoles can be achieved with high selectivity and in good yields. nih.govmit.edu For instance, the use of a pre-activated solution of Pd2(dba)3 and a suitable phosphine (B1218219) ligand has been shown to overcome the inhibitory effect of imidazoles on the catalyst, leading to efficient N-arylation. nih.govmit.edu
Copper-catalyzed N-arylation reactions have also seen significant advancements. These methods often utilize copper(I) salts, such as CuI, in the presence of a base and sometimes a ligand. organic-chemistry.orgnih.gov These reactions can proceed under milder conditions compared to the classical Ullmann reaction and tolerate a wider range of functional groups. organic-chemistry.org For example, the N-arylation of imidazoles with aryl iodides can be achieved in quantitative yields at relatively low temperatures using CuI as a catalyst. nih.gov
| Reaction | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Stoichiometric Copper | High temperatures, often harsh conditions. |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Mild conditions, high selectivity, broad substrate scope. nih.govmit.edu |
| Copper-Catalyzed N-Arylation | Copper(I) salt (e.g., CuI), base, optional ligand | Milder than Ullmann, good functional group tolerance. organic-chemistry.orgnih.gov |
Multi-Component Reaction Strategies in Imidazole Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. wikipedia.orgresearchgate.net This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.net
The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. wikipedia.org A modification of this reaction, where a primary amine replaces one equivalent of ammonia, can yield N-substituted imidazoles. wikipedia.org
More contemporary MCRs for imidazole synthesis often utilize various catalysts to improve efficiency and selectivity. rsc.orgacs.org For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can be catalyzed by systems like HBF4–SiO2 to produce 1,2,4,5-tetrasubstituted imidazoles. rsc.org These methods provide a direct and versatile route to highly substituted imidazole cores. researchgate.netrsc.orgacs.org
| MCR Strategy | Components | Catalyst/Conditions | Product Type |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Typically thermal | Tri- or N-substituted Imidazoles wikipedia.org |
| Four-Component Reaction | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | HBF4–SiO2, LiBF4, Zn(BF4)2 | 1,2,4,5-Tetrasubstituted Imidazoles rsc.org |
| Metal-Free MCR | Diphenylacetylene, Benzaldehyde, Ammonium Acetate | PivOH, DMSO/H2O, 140 °C | Trisubstituted Imidazoles acs.org |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes. wjbphs.comresearchgate.net
Catalytic Systems for Enhanced Synthesis Efficiency
The development of efficient and recyclable catalytic systems is a key aspect of green chemistry. rsc.org For the synthesis of N-arylated imidazoles, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. biomedres.us For example, palladium nanoparticles supported on boehmite (Pd/AlO(OH) NPs) have been used for the N-arylation of imidazoles under ultrasonic conditions in an environmentally friendly water/isopropyl alcohol solvent mixture. biomedres.us Similarly, solid-supported catalysts like HBF4–SiO2 have shown high efficiency and recyclability in multi-component reactions for imidazole synthesis. rsc.org
The choice of catalyst can also influence the selectivity of the reaction, as seen in the competitive formation of tri- and tetrasubstituted imidazoles in MCRs, where metal tetrafluoroborates can drive selectivity towards the tetrasubstituted product. rsc.org
Solvent-Free and Microwave-Assisted Syntheses
Eliminating or reducing the use of volatile organic solvents is a major goal of green chemistry. Solvent-free reaction conditions have been successfully applied to the synthesis of imidazole derivatives, often leading to higher yields, easier work-up, and milder reaction conditions. asianpubs.orgresearchgate.net One-pot, solvent-free syntheses of imidazole derivatives have been developed, demonstrating the advantages of this approach. asianpubs.orgresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. nih.govorientjchem.orgresearchgate.net The use of microwave irradiation can accelerate reactions by efficiently heating the reactants. orientjchem.orgrsc.org This technique has been successfully employed in the synthesis of various imidazole derivatives, including through multi-component reactions and the functionalization of the imidazole ring. nih.govrsc.org For example, the synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been achieved with high yields using microwave irradiation, showcasing a significant improvement over conventional heating methods. wjbphs.comorientjchem.org
| Green Approach | Methodology | Advantages | Example |
| Catalytic Systems | Heterogeneous catalysts (e.g., Pd/AlO(OH) NPs, HBF4–SiO2) | Recyclability, ease of separation, enhanced efficiency. rsc.orgbiomedres.us | N-arylation of imidazole using Pd/AlO(OH) NPs. biomedres.us |
| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduced waste, often milder conditions, easier work-up. asianpubs.orgresearchgate.net | One-pot synthesis of imidazole derivatives at 70 °C. asianpubs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Drastically reduced reaction times, improved yields, energy efficiency. nih.govorientjchem.orgresearchgate.net | Synthesis of substituted imidazoles with yields over 70%. orientjchem.org |
Purification Techniques and Methodologies for Purity Assessment of this compound Samples
Following synthesis, the crude product requires purification to remove unreacted starting materials, catalysts, and by-products. Subsequent analysis is essential to confirm the structure and assess the final purity of the this compound sample.
Purification Techniques
Column Chromatography: This is the most common technique for purifying imidazole derivatives on a laboratory scale. nih.govnih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is then passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound.
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. mdpi.comprepchem.com As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). prepchem.com Common solvent systems for imidazoles include ethanol (B145695) or mixtures like ethyl acetate/hexane. mdpi.comprepchem.com
Table 2: Common Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase / Solvent | Principle |
|---|---|---|---|
| Column Chromatography | Silica Gel nih.govnih.gov | Hexane/Ethyl Acetate, Dichloromethane/Methanol researchgate.netnih.gov | Differential adsorption of components. |
| Recrystallization | N/A | Ethanol, Ethyl Acetate mdpi.com | Difference in solubility at different temperatures. |
| Preparative TLC | Silica Gel nih.gov | Dichloromethane/Methanol nih.gov | Separation on a plate, followed by scraping and extraction. |
Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic methods is used to confirm the identity and determine the purity of the final product.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and check the purity of column fractions. A single spot for the product indicates a likely high degree of purity.
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques separate components of a mixture, and the resulting chromatogram can be used to determine the purity of a sample by quantifying the area of the product peak relative to any impurity peaks. mdpi.comnih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. tandfonline.com For this compound, ¹H NMR would show characteristic signals for the protons on the imidazole ring, the dimethoxyphenyl ring, and the two methoxy (B1213986) groups. researchgate.net ¹³C NMR would similarly show distinct signals for each unique carbon atom. mdpi.comresearchgate.net The absence of impurity signals confirms the sample's purity.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov The spectrum of this compound would exhibit characteristic absorption bands for aromatic C-H stretching, C=N and C=C stretching within the rings, and strong C-O stretching from the methoxy groups. researchgate.netijrar.org
Table 3: Key Spectroscopic Data for Structural Confirmation
| Method | Information Obtained | Expected Characteristics for this compound |
|---|---|---|
| ¹H NMR | Proton environment, structural connectivity. tandfonline.com | Signals for imidazole protons, aromatic protons (dimethoxyphenyl), and methoxy group protons (~3.9 ppm). nih.govmdpi.com |
| ¹³C NMR | Carbon skeleton. tandfonline.com | Signals for imidazole carbons, aromatic carbons, and methoxy carbons (~56 ppm). mdpi.comresearchgate.net |
| Mass Spec. | Molecular weight and formula. nih.gov | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₂. |
| IR Spec. | Functional groups. ijrar.org | Bands for aromatic C-H, C=N, C=C, and C-O stretches. researchgate.net |
Advanced Computational and Theoretical Investigations of 1 3,4 Dimethoxyphenyl 1h Imidazole
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. cuny.eduepstem.net For derivatives similar to 1-(3,4-Dimethoxyphenyl)-1H-imidazole, DFT methods, such as B3LYP with a 6-31G(d,p) or similar basis set, are commonly used to optimize the molecular geometry. cuny.eduresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's ground-state conformation. researchgate.netmdpi.com
The optimized geometry of related imidazole (B134444) derivatives shows a good correlation between theoretical and experimental structures, often validated by X-ray crystallography data. tandfonline.comfigshare.com For instance, the planarity between the imidazole and the phenyl rings is a key structural parameter, with the dihedral angle influencing the electronic communication between these two moieties. nih.gov The electronic structure is further elucidated through the calculation of Mulliken atomic charges, which helps in understanding the charge distribution across the molecule. epstem.net This information, combined with molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. malayajournal.orgijsrset.com
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data Based on Similar Structures)
This table presents hypothetical, yet plausible, optimized geometric parameters calculated using DFT/B3LYP methods, based on findings for structurally related imidazole compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (imidazole ring) | 1.38 Å |
| Bond Length | C=N (imidazole ring) | 1.32 Å |
| Bond Length | C-C (phenyl-imidazole link) | 1.47 Å |
| Bond Length | C-O (methoxy group) | 1.36 Å |
| Bond Angle | C-N-C (imidazole ring) | 108.5° |
| Bond Angle | N-C-N (imidazole ring) | 110.0° |
| Dihedral Angle | Phenyl-Imidazole | 25.5° |
Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with other molecules, such as proteins or solvents. nih.govnih.gov By simulating the atomic motions based on a force field, MD can explore the accessible conformations of this compound and its derivatives in a biologically relevant environment. ijsrset.comajchem-a.com
These simulations are crucial for validating the stability of ligand-receptor complexes predicted by molecular docking. nih.gov An MD simulation, often run for nanoseconds, can reveal whether a docked pose is stable or if the ligand dissociates from the binding site. ajchem-a.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. nih.govajchem-a.com Such analyses have been used to confirm the stable binding of various imidazole-containing compounds within the active sites of their target proteins. nih.gov
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netconnectjournals.com For this compound, docking studies can screen for potential biological targets by computationally fitting the molecule into the binding sites of various proteins. Imidazole derivatives have been studied as inhibitors for a range of targets, including various kinases, microbial enzymes like GlcN-6-P synthase, and receptors implicated in cancer. nih.govresearchgate.netnih.govresearchgate.net
The process involves generating a library of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the protein's active site. jpbs.in The results are often presented as a binding energy or docking score, where a lower value typically indicates a more favorable interaction. researchgate.net These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing a rationale for its potential biological activity. nih.govresearchgate.net For example, docking studies on similar imidazole compounds have identified crucial hydrogen bond interactions with residues like SER, HIS, and LEU in target enzymes. ajchem-a.comresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets
This table shows hypothetical docking scores, illustrating the potential binding affinities of the title compound with various classes of biological targets investigated for other imidazole derivatives.
| Protein Target | Target Class | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Glycogen Synthase Kinase-3β (GSK-3β) | Kinase | 1Q5K | -8.5 | VAL135, LYS85 |
| Myeloperoxidase | Oxidoreductase | 4C1M | -7.9 | ARG239, GLN91 |
| TGF-β Type I Receptor Kinase | Kinase | 1B6C | -8.2 | LYS232, SER280 |
| GlcN-6-P synthase | Transferase | 2VF5 | -7.5 | SER347, THR302 |
In Silico Prediction and Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships for a series of compounds like derivatives of this compound. nih.govresearchgate.net
By creating a dataset of derivatives with known activities, QSAR models can be built using calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties). nih.gov These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.net For instance, SAR studies on imidazole derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact their biological effects. ajphs.com Modifying the dimethoxy pattern or introducing other functional groups could modulate properties like target affinity and oral bioavailability. researchgate.net These computational strategies represent an effective approach to guide the optimization of lead compounds. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). cuny.edumalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. cuny.edu For imidazole derivatives, DFT calculations have been used to determine these energies and predict charge transfer characteristics within the molecule. tandfonline.comfigshare.com The analysis of these orbitals often reveals that the electron density of the HOMO is localized on certain parts of the molecule, while the LUMO is localized elsewhere, indicating the likely sites for electrophilic and nucleophilic attack. malayajournal.org
Table 3: Predicted Electronic Properties of this compound (Based on Data from Similar Compounds)
This table outlines key electronic properties derived from FMO analysis, based on published data for related imidazole structures.
| Electronic Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.95 | Electron-donating capability |
| LUMO Energy | -1.50 | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | 4.45 | Chemical reactivity and kinetic stability |
Preclinical Pharmacological and Biological Activity Profiling of 1 3,4 Dimethoxyphenyl 1h Imidazole
In Vitro Efficacy Studies Using Cellular and Subcellular Models
In vitro studies are fundamental in determining the potential therapeutic effects of a compound at the cellular and subcellular levels. For 1-(3,4-Dimethoxyphenyl)-1H-imidazole and its structural congeners, these investigations have centered on their interactions with key enzymes and cellular receptors.
While direct enzymatic inhibition data for this compound is not extensively documented, studies on structurally similar compounds provide insights into its potential activities. Imidazole-containing compounds are known to be effective enzyme inhibitors, a characteristic attributed to the nitrogen atoms in the imidazole (B134444) ring which can coordinate with metal ions in enzyme active sites. mdpi.com
For instance, a related compound, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, has been investigated as a potential inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in conditions like gout. mdpi.com The dimethoxyphenyl moiety is a common feature in many enzyme inhibitors. Furthermore, other imidazole derivatives have demonstrated potent inhibitory effects on farnesyltransferase, an enzyme involved in cellular signaling pathways. nih.gov A series of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides, which share the 1-(3,4-dimethoxyphenyl) moiety, were found to be inhibitors of tubulin polymerization, with IC50 values in the micromolar range against various cancer cell lines. nih.gov
Table 1: Enzyme Inhibition Data for Analogues of this compound
| Compound/Analogue Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-7-(4-pyridinyl)-4-[2-(trifluoromethoxy)benzoyl]-1H-1,4-benzodiazepine | Farnesyltransferase | 24 nM | nih.gov |
| 1-(3,4-Dimethoxyphenyl)-1,2,4-triazole derivatives | Tubulin Polymerization (MCF-7 cells) | 7.79 - 13.20 µM | nih.gov |
These findings suggest that this compound could be a candidate for investigation as an inhibitor of various enzymes, particularly those involved in cell proliferation and metabolic pathways.
The interaction of imidazole derivatives with various G-protein coupled receptors (GPCRs) and other receptors is a well-established area of medicinal chemistry. The specific binding profile of this compound is not yet fully characterized, but studies on analogous structures provide strong indications of its potential targets.
A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues were synthesized and evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. nih.gov These studies revealed that the dimethoxyphenyl-imidazole scaffold can bind with high affinity to these receptors. One of the most selective compounds in this series, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, exhibited a D3 receptor affinity (Ki) of 21 nM. nih.gov This suggests that the dimethoxyphenyl moiety, in combination with the imidazole core, is a key determinant for dopamine receptor binding.
Table 2: Receptor Binding Affinity of a Dimethoxyphenyl-imidazole Analogue
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (D3 vs D2) | Reference |
|---|
These results underscore the potential for this compound to interact with monoamine receptors, warranting further investigation into its specific receptor binding profile.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound, this involves exploring its influence on intracellular signaling and gene regulation.
While specific studies on the signal transduction pathways modulated by this compound are limited, the known targets of related compounds suggest potential mechanisms. For instance, if the compound inhibits receptor tyrosine kinases or other enzymes like farnesyltransferase, it would likely impact downstream signaling cascades such as the MAPK/ERK pathway, which is pivotal in regulating cell proliferation and survival. nih.gov The modulation of such pathways is a key mechanism for many anticancer agents. nih.gov Further research is needed to delineate the precise effects of this compound on specific signaling pathways.
The downstream effects of enzyme inhibition or receptor binding often culminate in altered gene expression. nih.gov Although no specific gene expression or protein interaction data for this compound are currently available, it is plausible that its activity would lead to changes in the transcription of genes involved in cell cycle progression, apoptosis, and inflammatory responses. Techniques such as RNA-sequencing and proteomic analysis would be instrumental in identifying the specific genes and proteins whose expression or interactions are modulated by this compound. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For 1-aryl-imidazole derivatives, SAR studies have provided valuable insights into the chemical features that govern their biological activity. jopir.in
The 1-aryl substitution on the imidazole ring is a critical determinant of activity. researchgate.net The nature and position of substituents on the aryl ring significantly influence the compound's interaction with its biological target. In the case of this compound, the two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring are of particular importance. Studies on related benzimidazole (B57391) derivatives have shown that the presence of electron-donating groups, such as methoxy groups, on the C-2 phenyl ring can lead to a significant increase in anticancer activity. nih.gov Specifically, a 3,4,5-trimethoxyphenyl group on a benzimidazole core was found to be a highly active configuration. nih.gov
Furthermore, SAR studies on imidazole-containing farnesyltransferase inhibitors have highlighted the importance of a hydrophobic substituent on other parts of the molecule and an aryl ring to achieve potent inhibition. nih.gov The addition of other alkyl groups to the imidazole ring itself generally tends to decrease activity. researchgate.net
Table 3: General SAR Principles for 1-Aryl-Imidazole Analogues
| Structural Feature | Impact on Activity | Rationale/Example | Reference |
|---|---|---|---|
| N-1 Aryl Substitution | Essential for activity | The aryl group is crucial for binding to the target. | researchgate.net |
| Methoxy Groups on Phenyl Ring | Generally increases activity | Electron-donating groups can enhance binding affinity and potency, as seen in anticancer benzimidazoles. | nih.gov |
| Additional Alkyl Groups on Imidazole Ring | Generally decreases activity | Can introduce steric hindrance or alter electronic properties unfavorably. | researchgate.net |
These SAR principles suggest that the 3,4-dimethoxyphenyl group of the title compound is a key contributor to its potential biological activity and provides a framework for the design of more potent and selective analogues.
Impact of Substituent Modifications on Biological Responses
The biological activity of imidazole-based compounds is significantly influenced by the nature and position of substituents on both the imidazole and the associated phenyl rings. Research on various analogs of this compound highlights the critical role that these modifications play in determining the pharmacological profile of the molecule.
One area of investigation has been the exploration of 2,4,5-trisubstituted imidazole derivatives, where the core imidazole structure is extensively modified. A study involving 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole demonstrated its potential as an inhibitor of xanthine oxidase and acetylcholinesterase, alongside exhibiting antioxidant and antiproliferative activities mdpi.com. The presence of the 3,4-dimethoxyphenyl group at the 2-position, in conjunction with phenyl groups at the 4 and 5-positions, appears to be a key determinant of these biological effects.
The dimethoxy substitution pattern on the phenyl ring is a recurring motif in compounds with notable biological activity. For instance, in a series of 1,2,4-triazole derivatives, the presence of a 1-(3,4-dimethoxyphenyl) group was integral to their cytotoxic effects against various human cancer cell lines nih.gov. These findings suggest that the 3,4-dimethoxy substitution may contribute favorably to the interaction of these compounds with their biological targets.
Further illustrating the importance of the substitution pattern, a study on 1,2,5-oxadiazoles revealed that compounds bearing a 4-(3,4-dialkoxyphenyl) substitution exhibited high antiplasmodial activity and low cytotoxicity mdpi.com. This underscores the therapeutic potential that can be unlocked by specific alkoxy substitutions on a phenyl ring attached to a heterocyclic core.
The following table summarizes the reported in vitro activities of a key substituted derivative, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, providing a glimpse into the potential biological responses that can be elicited by molecules within this chemical class.
| Biological Activity | Assay | Result | Reference |
|---|---|---|---|
| Xanthine Oxidase Inhibition | In vitro enzymatic assay | Moderate inhibitory activity | mdpi.com |
| Acetylcholinesterase Inhibition | In vitro enzymatic assay | Weak inhibitory activity | mdpi.com |
| Antioxidant Activity | DPPH radical scavenging assay | Moderate antioxidant potential | mdpi.com |
| Antiproliferative Activity | MTT assay against cancer cell lines | Moderate antiproliferative effects | mdpi.com |
Positional Isomerism and its Pharmacological Implications
Positional isomerism, which involves the differential placement of substituents on a molecule's core structure, can have a profound impact on its pharmacological properties. This is due to changes in the molecule's shape, electronic distribution, and ability to interact with biological targets. While direct comparative studies on the positional isomers of this compound are not extensively documented in the available literature, the importance of isomerism is well-established for other structurally related compounds.
For example, research on a series of 2-(dimethoxyphenyl)-N-((2-substituted)benzyl)ethanamines has highlighted that positional isomers can exhibit distinct psychoactive effects, with some isomers being active while others are not nih.gov. This underscores the principle that the specific location of the dimethoxy groups on the phenyl ring is a critical determinant of biological activity.
Similarly, studies on other heterocyclic systems have demonstrated the significant pharmacological consequences of positional isomerism. For instance, the placement of a methyl group on an indazole ring in a series of M1 positive allosteric modulators was found to have a dramatic effect on their activity researchgate.net. This principle can be extrapolated to the this compound scaffold, where shifting the methoxy groups to other positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,5-, or 3,5-dimethoxyphenyl) would likely alter the molecule's steric and electronic properties, leading to different interactions with biological targets and, consequently, different pharmacological profiles.
The potential pharmacological implications of positional isomerism for this compound are summarized in the table below, based on established principles of medicinal chemistry.
| Isomeric Variation | Potential Pharmacological Implication | Underlying Principle |
|---|---|---|
| Shift of methoxy groups (e.g., to 2,4- or 2,5-positions) | Alteration of binding affinity and selectivity for biological targets. | Changes in molecular shape and hydrogen bonding capacity. |
| Variation in the point of attachment of the dimethoxyphenyl ring to the imidazole | Potential for significant changes in biological activity. | Alters the overall topology and electronic properties of the molecule. |
Identification and Validation of Specific Biological Targets
The identification and validation of specific biological targets are crucial steps in understanding the mechanism of action of a pharmacological agent. For this compound and its close analogs, several potential biological targets have been identified through preclinical research, primarily in the areas of oncology and neurodegenerative diseases.
As previously mentioned, the substituted derivative 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole has been shown to inhibit the enzymes xanthine oxidase and acetylcholinesterase in vitro mdpi.com. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for gout. Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease.
In the context of cancer, tubulin has been identified as a potential target for structurally related compounds. A study on a series of 1-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole derivatives found that these compounds inhibited tubulin polymerization, a mechanism shared by several established anticancer drugs nih.gov. This suggests that the 1-(3,4-dimethoxyphenyl) moiety may contribute to the interaction of these molecules with the colchicine binding site on β-tubulin nih.gov.
Furthermore, glycogen synthase kinase-3β (GSK-3β) has been proposed as a potential target for imidazole-containing compounds. A study involving imidazole-1,2,3-triazole hybrids demonstrated a good binding interaction with GSK-3β in molecular docking studies, which correlated with their in vitro cytotoxic results nih.gov. GSK-3β is a serine/threonine kinase that is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
The following table outlines the potential biological targets identified for this compound and its structurally related analogs.
| Potential Biological Target | Therapeutic Area | Evidence | Reference |
|---|---|---|---|
| Xanthine Oxidase | Gout | In vitro inhibition by a 2-(3,4-dimethoxyphenyl) imidazole derivative. | mdpi.com |
| Acetylcholinesterase | Neurodegenerative Diseases | In vitro inhibition by a 2-(3,4-dimethoxyphenyl) imidazole derivative. | mdpi.com |
| Tubulin | Cancer | Inhibition of polymerization by 1-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole derivatives. | nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | Cancer, Neurodegenerative Diseases | In silico docking studies with imidazole-1,2,3-triazole hybrids. | nih.gov |
Exploration of Potential Therapeutic and Research Applications of 1 3,4 Dimethoxyphenyl 1h Imidazole Preclinical Focus
Antimicrobial Potential, including Antibacterial and Antifungal Activities
The imidazole (B134444) core is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov The search for novel imidazole derivatives with potent antibacterial and antifungal properties remains an active area of research to combat rising antimicrobial resistance. nih.govresearchgate.net While direct preclinical studies on the antimicrobial spectrum of 1-(3,4-Dimethoxyphenyl)-1H-imidazole are not extensively documented in the reviewed literature, the activity of structurally related compounds provides insight into its potential.
Derivatives incorporating the imidazole ring have demonstrated broad-spectrum antibacterial and antifungal activities. nih.govresearchgate.net For instance, research on imidazole-amino acid derivatives has yielded compounds that serve as potent antibacterial agents against both Gram-negative Escherichia coli and Gram-positive Bacillus subtilis, with low cytotoxicity to human cell lines. nih.gov Similarly, a study on a 2-(trimethoxyphenyl)benzo[d]imidazole derivative, which shares the dimethoxyphenyl feature, reported significant potency against E. coli and S. flexneri, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL and 32 µg/mL, respectively. researchgate.net
Furthermore, the combination of the imidazole ring with other heterocyclic systems has been a successful strategy in designing new molecules with antimicrobial activity. nih.gov Compounds based on imidazo[2,1-b]-1,3,4-thiadiazoles and pyrrolo[1,2-c]imidazoles have shown notable effects. nih.gov The potential for bioactivity is also suggested by related triazole compounds; for example, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is related to compounds formulated in bactericides and fungicides. mdpi.com These findings underscore the potential of the imidazole scaffold, particularly when substituted with methoxyphenyl groups, as a basis for developing new antimicrobial agents.
Antiviral Properties, with emphasis on Enzyme Inhibition
The imidazole scaffold is a key component in a number of antiviral compounds, and its derivatives are actively being investigated for their ability to inhibit viral replication, often through targeted enzyme inhibition. semanticscholar.org Derivatives of this compound have shown significant promise in preclinical antiviral studies, particularly as inhibitors of viral proteases.
In the context of the SARS-CoV-2 virus, diphenyl-1H-imidazole derivatives featuring the 2-(3,4-dimethoxyphenyl) moiety have been synthesized and identified as potent inhibitors of the 3C-like protease (3CLpro), a critical enzyme for viral replication. researchgate.netresearchgate.net Specific analogues, such as 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole, demonstrated significant activity against both the ancestral Wuhan strain and the Delta variant of SARS-CoV-2. researchgate.netresearchgate.net The inhibitory activity on the 3CLpro enzyme correlated well with the observed antiviral effects in cell-based assays. researchgate.netresearchgate.net
Another derivative, 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one, has been evaluated for its antiviral activity against influenza A (H1N1) and Coxsackie B3 viruses, showing promising properties that warrant further investigation. nih.gov These studies highlight the potential of the this compound structure as a foundational element for the development of novel enzyme-targeting antiviral therapeutics.
| Compound Name | Virus/Target | Activity (IC50) | Reference |
|---|---|---|---|
| 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 (Wuhan) | 7.7 µM | researchgate.netresearchgate.net |
| 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 (Delta) | 7.4 µM | researchgate.netresearchgate.net |
| 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 3CLpro | 5.1 µM | researchgate.netresearchgate.net |
| 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 (Wuhan) | 12.6 µM | researchgate.netresearchgate.net |
| 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 (Delta) | 13.8 µM | researchgate.netresearchgate.net |
| 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 3CLpro | 10.9 µM | researchgate.netresearchgate.net |
| 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromene-4-one | Influenza A (H1N1), Coxsackie B3 | Promising Activity | nih.gov |
Antineoplastic and Anticancer Activities in Preclinical Models
The imidazole ring is a privileged structure found in several approved anticancer drugs. nih.gov Derivatives are explored for their ability to target various cellular pathways involved in cancer progression. While direct studies on this compound are limited, research on related structures highlights the potential of the dimethoxyphenyl moiety in designing new antineoplastic agents.
For example, a pyrazolo[3,4-b]pyridine derivative bearing a 3,4-dimethoxyphenyl group was found to improve anticancer activity against the HeLa cell line compared to other analogues in its series. nih.gov In other studies, 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives with methoxyphenyl or trimethoxyphenyl substituents have been investigated for their cytotoxic activity against breast cancer and hepatocellular carcinoma cell lines. mdpi.comnih.govfrontiersin.org One study on 1,3,4-oxadiazole derivatives identified a 2-(2,5-dimethoxyphenyl) analogue that demonstrated superior activity against MDA-MB-231 breast cancer cells. neliti.com These findings, although not directly involving an imidazole core, suggest that the dimethoxyphenyl substituent can contribute favorably to the anticancer profile of heterocyclic compounds.
Anti-inflammatory and Immunomodulatory Effects
Imidazole-based small molecules are actively being developed to treat conditions where inflammation is a central pathological component. nih.gov The mechanism of action for some imidazole derivatives involves the inhibition of key inflammatory signaling pathways, such as those mediated by p38 MAP kinase and NF-κB. nih.gov
A specific derivative, 2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol, was synthesized from a 3,4-dimethoxybenzaldehyde (B141060) precursor as part of a study to develop anti-cytokine agents. nih.gov These compounds were designed as competitive inhibitors at the ATP binding site of p38α MAP kinase, a critical enzyme in the production of pro-inflammatory cytokines like IL-1 and TNF. nih.gov In a different preclinical model, a benzimidazole (B57391) derivative containing a methoxyphenyl group was shown to protect against methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers. nih.gov Furthermore, other imidazole-linked heterocycles have demonstrated the ability to reduce neuroinflammation markers in animal models of neurodegenerative disease. nih.gov These studies collectively point to the potential of the this compound scaffold in the development of novel anti-inflammatory and immunomodulatory agents.
Applications as Chemical Probes for Biological Pathway Interrogation
Beyond direct therapeutic potential, the unique structural and physicochemical properties of imidazole derivatives lend themselves to applications as chemical tools for studying biological systems. Specifically, derivatives containing the dimethoxyphenyl group have been developed as fluorescent probes and as ligands for in silico pathway analysis.
A 2-(trimethoxyphenyl)benzo[d]imidazole has been successfully used as a "turn-off" fluorescent probe for the detection of cerium ions (Ce⁴⁺). researchgate.net Similarly, a polymer based on a phenanthro[9,10-d]imidazole scaffold was developed as a fluorescent "Off-On" sensor for trivalent chromium (Cr³⁺). nih.gov
In the realm of computational biology, a derivative, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole, was used to probe potential biological targets. researchgate.net Through in silico analysis, researchers investigated the antagonistic effects of this compound against serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, comparing its binding potential to known antipsychotic drugs. researchgate.net Such applications are crucial for identifying new biological targets and understanding the mechanism of action of novel compounds.
Investigation of Other Reported Pharmacological Activities of Imidazole Derivatives
The pharmacological scope of imidazole derivatives is extensive, with research pointing to a variety of other potential therapeutic applications beyond those previously discussed.
Structure-activity relationship studies on 4-substituted imidazoles have revealed potent and selective agonists for α2-adrenoceptors, indicating potential applications in sedation and analgesia. nih.gov In the field of neurodegenerative diseases, imidazole-linked heterocycles are being explored as modulators of imidazoline (B1206853) I2 receptors, which have been identified as relevant targets in Alzheimer's disease. nih.gov Preclinical evaluation of one such ligand in a mouse model of Alzheimer's showed amelioration of cognitive impairment and a reduction in neuroinflammation markers. nih.gov The versatility of the imidazole scaffold ensures that its derivatives will continue to be a rich source of lead compounds for a wide range of pharmacological targets.
Future Research Directions and Unaddressed Gaps for 1 3,4 Dimethoxyphenyl 1h Imidazole
Development of Novel and Highly Efficient Synthetic Strategies
The synthesis of N-arylated imidazoles is fundamental to their exploration. While classical methods exist, future research must focus on developing more efficient, sustainable, and versatile synthetic strategies. A primary area for advancement lies in the refinement of metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed N-arylation methods have become powerful tools for forming the critical C-N bond between the imidazole (B134444) and phenyl rings. researchgate.netresearchgate.net Future work should aim to develop catalysts that are not only highly efficient but also more economical and environmentally benign, such as those based on earth-abundant metals like copper or iron, or heterogeneous nanocatalysts that can be easily recovered and reused. researchgate.net
Another promising frontier is the direct C-H arylation of the imidazole core. nih.gov This approach avoids the pre-functionalization of starting materials, offering a more atom-economical route to complex, multi-arylated imidazole derivatives. nih.gov Developing regioselective methods to control which position on the imidazole ring is arylated is a key challenge that will allow for the systematic synthesis of diverse compound libraries. nih.gov One-pot synthesis procedures, which combine multiple reaction steps into a single operation, also represent a valuable direction for improving efficiency and reducing waste. rsc.org
| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Research Focus | Reference |
| Copper-Catalyzed N-Arylation | CuI, Cu₂O, Copper Nanoparticles | Low cost, readily available, broad substrate scope. | Developing novel ligands, use of heterogeneous/reusable catalysts, water as a solvent. | researchgate.netresearchgate.netorganic-chemistry.org |
| Palladium-Catalyzed N-Arylation | Pd/Ligand Complexes | High efficiency, excellent functional group tolerance, use of inexpensive aryl chlorides. | Lowering catalyst loading, developing more active phosphine (B1218219) ligands (e.g., keYPhos). | rsc.org |
| Direct C-H Arylation | Palladium Complexes | High atom economy, avoids pre-functionalization, allows sequential arylation. | Achieving high regioselectivity (C2, C4, or C5), expanding scope to less reactive coupling partners. | nih.gov |
| Metal-Free N-Arylation | Diaryliodonium Salts | Avoids transition metal contamination. | Expanding substrate scope, improving reaction conditions. | organic-chemistry.org |
Advanced Computational Modeling for Refined Activity Prediction
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming synthesis. For 1-(3,4-dimethoxyphenyl)-1H-imidazole and its future analogues, advanced computational methods can provide profound insights. Molecular docking studies can predict the binding modes and affinities of these compounds with various protein targets, helping to prioritize the most promising candidates for synthesis. researchgate.netnih.gov This is particularly useful when exploring new biological targets.
Beyond simple docking, techniques like Density Functional Theory (DFT) can elucidate the electronic properties of the molecule, which govern its reactivity and intermolecular interactions. acs.org Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. researchgate.netresearchgate.net Computational models can forecast parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing researchers to design molecules with more favorable pharmacokinetic profiles from the outset. researchgate.net
| Computational Method | Application for this compound | Predicted Outcome | Reference |
| Molecular Docking | Simulating the binding of the compound to known or novel protein targets (e.g., kinases, enzymes). | Prediction of binding affinity, key interacting residues, and potential mechanism of action. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure, orbital energies (HOMO/LUMO), and molecular electrostatic potential. | Understanding chemical reactivity, stability, and non-linear optical properties. | acs.org |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicological properties. | Estimation of drug-likeness, oral absorption, metabolic stability, and potential toxicity risks. | researchgate.netresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Identifying key structural features required for potency and guiding the design of new analogues. |
Discovery of Unexplored Biological Targets and Therapeutic Domains
A significant portion of the human genome, often referred to as the "druggable genome," remains under-explored, presenting vast opportunities for therapeutic intervention. nih.gov The unique physicochemical properties of the N-arylated imidazole scaffold make it an ideal probe for exploring these uncharted biological spaces. nih.gov The imidazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, allows it to bind to a wide range of protein architectures. nih.govmdpi.com
Future research should involve screening this compound and libraries of its derivatives against panels of understudied proteins, such as those categorized as "Tdark" in the Illuminating the Druggable Genome (IDG) initiative. nih.gov This could uncover entirely new mechanisms of action and therapeutic applications. Given the prevalence of imidazoles in kinase inhibitors, a focused effort to screen against understudied kinases is a logical starting point. nih.govnih.gov This systematic approach could link the this compound scaffold to novel signaling pathways and disease pathologies, expanding its therapeutic potential far beyond current expectations.
Rational Design of Optimized Analogues and Prodrugs for Enhanced Efficacy
Rational design is a cornerstone of medicinal chemistry, focused on methodically modifying a lead compound to enhance its desired properties. For this compound, there are clear strategies for designing optimized analogues. Structure-activity relationship (SAR) studies, guided by computational modeling and biological testing, can inform modifications. For instance, altering the substitution pattern on the 3,4-dimethoxyphenyl ring or introducing different functional groups to the imidazole core could significantly impact potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Another critical area is the development of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. researchgate.net This approach can be used to overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity. researchgate.net For this compound, a prodrug could be designed by attaching a bioreversible moiety (e.g., an ester or a phosphate (B84403) group) that is cleaved by enzymes in vivo to release the active parent compound. This strategy could be particularly valuable for achieving targeted delivery to specific tissues, such as the liver. researchgate.net
| Design Strategy | Modification Approach | Goal | Reference |
| Analogue Design | Modify substituents on the phenyl ring (e.g., change electronic or steric properties). | Enhance target binding, improve selectivity, modulate solubility. | nih.govresearchgate.net |
| Analogue Design | Functionalize the imidazole core at the C2, C4, or C5 positions. | Introduce new interaction points with the target, alter physicochemical properties. | nih.gov |
| Prodrug Design | Attach a bioreversible promoiety (e.g., L-valyl ester, phosphate). | Improve aqueous solubility, enhance membrane permeability, achieve targeted delivery. | researchgate.net |
Integration with Emerging Medicinal Chemistry Strategies for Drug Discovery
The field of drug discovery is continually evolving, with new technologies and strategies emerging. To maximize the potential of this compound, it must be integrated with these cutting-edge approaches. One such strategy is the use of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov Employing click chemistry would allow for the creation of large, diverse libraries of imidazole-triazole hybrids, which could then be screened for a wide range of biological activities. nih.gov
Other emerging areas include the development of Proteolysis-Targeting Chimeras (PROTACs) and targeted covalent inhibitors. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-arylated imidazole scaffold could serve as a warhead for binding to a target protein within a PROTAC construct. Similarly, by incorporating a mildly reactive functional group (a "warhead"), analogues of this compound could be designed as targeted covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.
Long-term Research Vision for Expanding the Chemical Space of N-Arylated Imidazoles
The long-term vision for this compound is intrinsically linked to the broader exploration of the N-arylated imidazole chemical space. The ultimate goal is to move beyond incremental modifications and to systematically map the structure-activity landscape of this entire compound class. This will require the integration of high-throughput synthesis, automated biological screening, and artificial intelligence/machine learning to analyze the vast datasets generated.
A comprehensive approach involving the sequential and regioselective functionalization of all three C-H bonds of the imidazole core can generate unprecedented molecular complexity. nih.gov By combining this synthetic versatility with large-scale biological profiling, researchers can uncover novel pharmacological profiles and identify compounds with unique mechanisms of action. This systematic expansion of chemical space will ensure that the full therapeutic potential of N-arylated imidazoles, as represented by lead structures like this compound, is realized for the development of next-generation medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
